N-(2-furylmethyl)benzenesulfonamide
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Overview
Description
N-(2-furylmethyl)benzenesulfonamide is an organic compound with the molecular formula C11H11NO3S It is characterized by the presence of a furan ring attached to a benzenesulfonamide moiety
Scientific Research Applications
Inhibition of Carbonic Anhydrase and Antitumor Activity
A study by Abdelrahman et al. (2019) discusses the synthesis and biological evaluation of diamide-based benzenesulfonamides as inhibitors of carbonic anhydrase (CA) isoforms, with a focus on hCA IX and XII. The study found that these compounds, particularly one with a 2-furylidene moiety, showed significant inhibitory activity against CA IX, a tumor-associated isoform. This compound also demonstrated notable antitumor activity against renal cancer cell lines, highlighting its potential therapeutic application in cancer treatment.
Solid-Phase Synthesis Applications
Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride as key intermediates in various chemical transformations. This study, detailed in Fülöpová and Soural (2015), summarizes strategies for using these intermediates to produce diverse privileged scaffolds, demonstrating the versatility of benzenesulfonamides in solid-phase synthesis.
Synthesis and Characterization of Derivatives
Abbasi et al. (2016) conducted a study on the synthesis of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, including pharmacological analysis. The research, detailed in Abbasi et al. (2016), focused on confirming the structures of these compounds and screening them for in vitro antibacterial, antienzymatic, and hemolytic activities. This study is significant in exploring the pharmaceutical potential of benzenesulfonamide derivatives.
Environmental Analysis and Remediation
In their study, Herrero et al. (2014) provide an overview of the analytical methods for determining benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental samples. The study, found in Herrero et al. (2014), also discusses the occurrence of these compounds in various environmental matrices, their removal, and behavior during sewage treatment. This highlights the relevance of benzenesulfonamides in environmental science, particularly in the context of pollution and contamination.
Mechanism of Action
Target of Action
The primary target of N-(2-furylmethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis under hypoxic conditions .
Mode of Action
This compound acts by inhibiting the activity of CA IX . It forms a coordination bond with the zinc ion in the active site of CA IX, disrupting its function . This inhibition interferes with the tumor cells’ metabolic shift to anaerobic glycolysis, thereby exerting an antiproliferative effect .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to a significant modification in pH within the tumor microenvironment, which can inhibit tumor growth and proliferation .
Result of Action
The inhibition of CA IX by this compound results in a significant decrease in tumor cell proliferation . Some derivatives of benzenesulfonamide have shown potent antiproliferative activity against various cancer cell lines . For instance, certain derivatives have demonstrated significant inhibitory effects against both the MDA-MB-231 and MCF-7 breast cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is particularly active in the acidic conditions often found in tumors . Additionally, the compound’s stability and action could be affected by factors such as temperature, presence of other substances, and the specific characteristics of the target cells.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-furylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione
Properties
IUPAC Name |
N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYSJYBCSCYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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